Carminic acid

Catalog No.
S567545
CAS No.
1260-17-9
M.F
C22H20O13
M. Wt
492.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carminic acid

CAS Number

1260-17-9

Product Name

Carminic acid

IUPAC Name

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid

Molecular Formula

C22H20O13

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21+/m1/s1

InChI Key

DGQLVPJVXFOQEV-JNVSTXMASA-N

SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Soluble in alcohol, concentrated sulfuric acid; slightly soluble in ether; practically insoluble in petroleum ether, benzene, chloroform
In water, 1.30 g/L (1.30X10+3 mg/L) at 25 °C

Synonyms

7-​b-​D-​Glucopyranosyl-​9,​10-​dihydro-​3,​5,​6,​8-​tetrahydroxy-​1-​methyl-​9,​10-​dioxo-2-​anthracenecarboxylic acid

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Food Science and Technology

Carminic acid stands out as a natural alternative to synthetic food colorants, appealing to consumers seeking natural ingredients. Researchers investigate the impact of carminic acid on food properties, including:

  • Color stability: Studies examine how carminic acid interacts with other food components and environmental factors like light and pH to maintain color consistency .
  • Sensory properties: Research explores the influence of carminic acid on taste, aroma, and overall sensory perception of food products .

Biological and Medical Research

Beyond its culinary applications, carminic acid exhibits interesting biological and potentially medical properties, prompting further investigation:

  • Antioxidant activity: Research suggests carminic acid possesses antioxidant properties, potentially offering protection against cell damage caused by free radicals .
  • Antimicrobial effects: Studies explore the potential antimicrobial effects of carminic acid against various bacteria and fungi, suggesting its possible use in developing natural antimicrobials .
  • Cancer research: Controversial research explored the potential influence of carminic acid on the growth of certain cancer cells, requiring further investigation to understand its complex mechanisms .

Environmental Science

The ecological role of carminic acid has also generated scientific interest:

  • Pest control: Studies investigate the use of carminic acid as a natural insect repellent due to its deterrent properties against some ant species .
  • Biomimicry: Researchers explore the potential to utilize carminic acid's unique properties in developing new materials with specific functionalities, inspired by nature's solutions .

Carminic acid is a naturally occurring organic compound classified as a red glucosidal hydroxyanthraquinone. Its chemical formula is C22H20O13, and it is primarily found in certain species of scale insects, notably the cochineal (Dactylopius coccus), which are native to Central and South America. The compound serves as a defense mechanism for these insects, deterring predators through its intense coloration and potential toxicity. Carminic acid is the precursor to carmine, a pigment used widely in food, cosmetics, and textiles .

The molecular structure of carminic acid features an anthraquinone core linked to a glucose unit, which enhances its solubility and stability. This unique structure contributes to its vivid red color, making it a valuable dye in various applications .

  • Formation of Carmine: When treated with aluminum or calcium salts, carminic acid forms complexes known as carmine or carmine lake, which are used as dyes .
  • Hydroxylation and Esterification: Carminic acid can be modified through hydroxylation and esterification reactions to produce derivatives that exhibit different stability and color properties. For example, acetylation can yield more hydrophobic derivatives suitable for specific applications .
  • Reactivity with Bases: Carminic acid neutralizes bases in exothermic reactions, indicating its acidic nature and potential interactions in various chemical environments .

Carminic acid exhibits notable biological activities:

  • Antimicrobial Properties: Research indicates that carminic acid possesses antimicrobial properties, making it potentially useful in pharmaceutical applications .
  • Antitumor Activity: Preliminary studies suggest that carminic acid may have antitumor effects, although further research is necessary to fully understand its mechanisms and efficacy .
  • Color Change with pH: The compound displays significant color variation depending on the pH level of its environment, which can be leveraged for pH indicators in analytical chemistry .

Carminic acid can be synthesized through various methods:

  • Natural Extraction: The primary method involves extracting carminic acid from cochineal insects. This process typically includes boiling the insects in water to release the pigment .
  • Chemical Synthesis: In 1991, researchers successfully synthesized carminic acid in the laboratory using organic chemistry techniques. This synthetic route allows for the production of carminic acid without reliance on natural sources .

Carminic acid has a wide range of applications:

  • Dye Production: It is extensively used as a natural dye in textiles and food products due to its vibrant red color and stability under various conditions .
  • Cosmetics: Carminic acid is an approved colorant for cosmetics and personal care products by regulatory agencies like the United States Food and Drug Administration .
  • Biological Staining: It serves as a bacteriological stain in microbiology labs, aiding in the visualization of cellular structures .

Studies on the interactions of carminic acid include:

  • Complex Formation: Research has explored how carminic acid forms complexes with metals such as aluminum, affecting its color properties and stability. These interactions are crucial for its application as a dye .
  • Solubility Studies: Carminic acid's solubility in various solvents (water, alcohols) versus its insolubility in non-polar solvents (petroleum ether) provides insights into its behavior in different environments, influencing its application strategies .

Carminic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameChemical FormulaKey Features
Kermesic AcidC15H10O7A derivative with fewer hydroxyl groups; less stable than carminic acid.
Flavokermesic AcidC15H10O6An intermediate in the biosynthesis of carminic acid; has similar coloring properties but differs in hydroxylation.
AlizarinC14H8O4A synthetic dye derived from anthraquinone; used in textiles but less stable than carminic acid.
AnthraquinoneC14H8O2A foundational structure for many dyes; lacks the glycosyl group present in carminic acid.

Uniqueness of Carminic Acid

Carminic acid is unique due to its specific glycosidic structure which enhances solubility and stability compared to similar compounds. Its dual role as both a natural pigment and a potential therapeutic agent distinguishes it from other anthraquinone derivatives. Additionally, its historical significance as a natural dye adds cultural value not found in synthetic alternatives.

Physical Description

Carminic acid appears as dark purplish-brown mass or bright red or dark red powder. Darkens at 248 °F. Deep red color in water. Yellow to violet in acidic aqueous solutions. (NTP, 1992)
Red to dark red, friable, solid or powder. Cochineal extract is generally a dark red liquid but can also be dried as a powder.
Red crystals in methanol; bright red powder; deep red color in water; [HSDB]
Dark purplish-brown or bright red solid; [Hawley] Deep violet fine crystals; [MSDSonline]
Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS]

Color/Form

Red monoclinic prisms from aqueous methanol
Dark, purplish-brown mass or bright-red powder
Deep red color in water; yellow to violet in acid solutions

Color Additive Status

Array
FDA Color Additive Status for FOOD use
Array
FDA Color Additive Status for DRUG use
Array
FDA Color Additive Status for COSMETIC use
Array
FDA Color Additive Status for COSMETIC use
Array
FDA Color Additive Status for COSMETIC use

XLogP3

0.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

492.09039069 g/mol

Monoisotopic Mass

492.09039069 g/mol

Heavy Atom Count

35

LogP

log Kow = 0.97 (est)

Melting Point

Decomposes at 277 °F (NTP, 1992)
136 °C (decomposes)
No distinct melting point; darkens at 120 °C

UNII

CID8Z8N95N

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 88 of 89 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Food Coloring Agents

Mechanism of Action

The food coloring carminic acid redox cycles to produce free radicals. These radicals, in the presence of trace amounts of iron salts, readily damage membrane lipid and degrade the carbohydrate deoxyribose. Damage to membrane lipid appears to involve mainly organic oxygen radicals such as alkoxy and peroxy radicals, whereas that to deoxyribose implicates the hydroxyl radical formed in a Fenton-type reaction. Antioxidants and iron chelators prevent such damage.
The antitumor agent carminic acid did not bind to DNA but nicked it slowly, more rapidly when reduced in situ, & still more when prereduced at the quinone moiety.

Vapor Pressure

5.07X10-27 mm Hg at 25 °C (est)

Other CAS

1260-17-9
1343-78-8
1390-65-4

Wikipedia

Carminic_acid

Use Classification

Food additives
Cosmetics -> Cosmetic colorant

Methods of Manufacturing

Schunk, Marchlewski, Ber 27: 2979 (1894); Dimroth, Scheuer, Ann 399: 43 (1913). Revised structure: Bhatia, Venkataraman, Indian J Chem 3(2) 92 (1965).

General Manufacturing Information

2-Anthracenecarboxylic acid, 7-.beta.-D-glucopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-: ACTIVE
Carmine is normally 50% or more carminic acid
There has...been...confusion regarding differentiation between /carmine, carminic acid & cochineal/... Cochineal is red coloring material consisting of dried bodies of female insect coccus cacti. ... Active coloring matter is carminic acid... Carmine is aluminum lake of carminic acid...

Analytic Laboratory Methods

TLC IDENTIFICATION OF DYES IN COSMETICS.

Dates

Modify: 2023-08-15

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